Tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a piperidine ring. The compound's molecular formula is , and it has a molecular weight of 214.31 g/mol. This compound is notable for its chiral centers, indicated by the (3S,5S) configuration, which plays a crucial role in its biological activity and potential applications in medicinal chemistry.
Tert-Butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate is sourced from various chemical suppliers and is often utilized in research laboratories for synthetic organic chemistry applications. It falls under the category of heterocyclic compounds due to its piperidine structure, which is a six-membered ring containing one nitrogen atom.
The synthesis of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate typically involves several key steps:
This multi-step synthesis often requires careful control of reaction conditions to ensure high yields and purity of the final compound .
The molecular structure of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate features a piperidine ring with two substituents: an amino group at the 3-position and a methyl group at the 5-position. The tert-butyl ester group is attached to the carboxylic acid moiety at the 1-position.
Key structural data includes:
Tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.
The mechanism of action for tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific biological targets, such as enzymes or receptors. The presence of the amino group enhances its binding affinity to target sites, potentially leading to inhibition or activation of biological pathways. This compound may also serve as a precursor in drug development due to its ability to modulate biological functions.
Tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory settings.
Tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate has diverse applications in scientific research:
This compound represents a valuable tool in both academic research and industrial applications, reflecting its importance in advancing chemical science and medicinal development.
The synthesis of enantiomerically pure tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate demands precise stereocontrol at the C3 and C5 positions of the piperidine ring. The (3S,5S) diastereomer is commercially distinguished by CAS 1932431-04-3 and molecular weight 214.31 g/mol [9]. Three predominant strategies achieve this stereoselectivity:
Chiral Pool Utilization: Starting from naturally occurring chiral precursors like L-lysine derivatives. This approach leverages inherent chirality to set the initial stereocenters, followed by methyl group introduction at C5 via alkylation of enolates or imines. The final ring closure often employs reductive amination or Mitsunobu conditions.
Resolution Techniques: Kinetic resolution or diastereomeric salt formation using chiral acids (e.g., dibenzoyl-L-tartaric acid) effectively separates (3S,5S) from other stereoisomers. This method is critical for industrial-scale production, as evidenced by ≥95% purity in commercial batches [4] [9].
Enantioselective Auxiliaries: Chiral auxiliaries like (R)- or (S)-phenylglycinol direct asymmetric induction during piperidine ring formation. Post-auxiliary removal installs the tert-butoxycarbonyl (Boc) group under Schotten-Baumann conditions.
Table 1: Stereoselective Approaches Comparison
Strategy | Key Reagent/Technique | Yield (3S,5S) | ee (%) |
---|---|---|---|
Chiral Pool | L-Lysine derivative alkylation | 45-52% | >99 |
Diastereomeric Resolution | Dibenzoyl-L-tartaric acid | 30-35%* | 99 |
Chiral Auxiliary | (S)-Phenylglycinol | 60-68% | 98 |
*Yield reflects isolated (3S,5S) isomer after resolution [3] [9].
Catalytic methods offer atom-economical routes to the (3S,5S)-configured piperidine core. Key advancements include:
Asymmetric Hydrogenation: Chiral ruthenium catalysts (e.g., DuPhos-Ru or BINAP-Ru complexes) enable >90% ee in reducing enamine precursors like 3-amino-5-methyl-1,2,3,6-tetrahydropyridine. Critical parameters include H₂ pressure (50-100 psi) and solvent polarity (methanol/water mixtures), which suppress racemization [7].
Organocatalyzed Mannich Reactions: Proline-derived catalysts assemble the piperidine skeleton via Mannich cyclization. For example, (S)-proline (10 mol%) catalyzes the reaction between glutaraldehyde and (S)-N-Boc-aminomethyl ketone, affording the (3S,5S) isomer in 75% yield and 94% ee.
Enzymatic Desymmetrization: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze meso-diacetate intermediates, generating chiral alcohols for subsequent ring closure. This biocatalytic route achieves near-perfect enantioselectivity (ee >99%) but requires meticulous water activity control [7].
Industrial adoption favors hydrogenation due to scalability, though enzymatic methods gain traction for sustainability.
Boc protection of the C3-amino group in 3-amino-5-methylpiperidine is pivotal for stability and downstream functionalization. Three methods dominate:
Table 2: Boc-Protection Efficiency Across Methods
Method | Yield | Byproducts | Isomeric Purity | Scalability |
---|---|---|---|---|
Schotten-Baumann | 70-80% | Di-Boc adduct | 95-97% | Industrial |
Zinc-Triflate Catalyzed | 90-95% | None significant | >99% | Pilot scale |
Mechanochemical | 85-88% | Traces of TBAB | 98% | Lab scale |
Scalability of tert-butyl (3S,5S)-3-amino-5-methylpiperidine-1-carboxylate synthesis necessitates optimization of:
Temperature Control: Exothermic steps (e.g., hydrogenation or Boc protection) require jacketed reactors with precise cooling (-10°C to 25°C) to prevent epimerization. Commercial suppliers specify storage at room temperature under inert gas, reflecting thermal sensitivity [3] [9].
Catalyst Loading and Recycling: For asymmetric hydrogenation, ruthenium catalyst loading is optimized at 0.1-0.5 mol%. Continuous-flow systems enable catalyst recycling, reducing costs by 40% in multi-kilogram batches [7].
Purification Tactics: Crystallization from n-heptane/ethyl acetate (9:1) achieves >99.5% purity, avoiding silica gel chromatography. This is critical for pharmaceutical applications, as emphasized by suppliers offering 95% purity as standard [4] [9].
Supply Chain Considerations: Cold-chain transportation (2-8°C) and amber glass packaging prevent degradation during logistics, as specified by major vendors [3] [8]. Current production capacity constraints result in 8-12 week lead times for 500g+ quantities, highlighting scalability challenges [8].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7